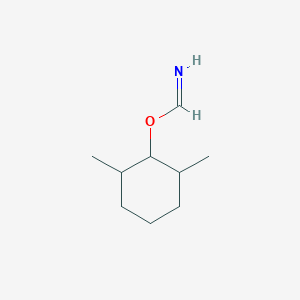![molecular formula C22H21BrO B14220437 1-{[(5-Bromopentyl)oxy]methyl}pyrene CAS No. 766532-19-8](/img/structure/B14220437.png)
1-{[(5-Bromopentyl)oxy]methyl}pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(5-Bromopentyl)oxy]methyl}pyrene is an organic compound with the molecular formula C22H21BrO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features a pyrene core substituted with a 5-bromopentyl group via an oxy-methyl linkage. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which undergoes bromination to introduce a bromine atom at a specific position on the pyrene ring.
Alkylation: The brominated pyrene is then subjected to an alkylation reaction with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1-{[(5-Bromopentyl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyrene core can undergo oxidation to form pyrenequinones or reduction to form dihydropyrenes, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{[(5-Bromopentyl)oxy]methyl}pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a probe in photophysical studies due to its fluorescent properties.
Biology: The compound is employed in studying the interactions of polycyclic aromatic hydrocarbons with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to intercalate into DNA.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
作用機序
The mechanism of action of 1-{[(5-Bromopentyl)oxy]methyl}pyrene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the pyrene core allows it to intercalate between DNA base pairs, disrupting the DNA structure and potentially inhibiting replication and transcription processes.
Protein Binding: The compound can bind to specific proteins, altering their function and activity. This interaction is often mediated by the bromopentyl group, which can form covalent bonds with nucleophilic amino acid residues.
These interactions can lead to various biological effects, including cytotoxicity in cancer cells and modulation of cellular signaling pathways.
類似化合物との比較
1-{[(5-Bromopentyl)oxy]methyl}pyrene can be compared with other similar compounds, such as:
1-{[(5-Chloropentyl)oxy]methyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-{[(5-Iodopentyl)oxy]methyl}pyrene: Contains an iodine atom, which can enhance its reactivity in certain coupling reactions.
1-{[(5-Hydroxypentyl)oxy]methyl}pyrene: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more biocompatible.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
766532-19-8 |
|---|---|
分子式 |
C22H21BrO |
分子量 |
381.3 g/mol |
IUPAC名 |
1-(5-bromopentoxymethyl)pyrene |
InChI |
InChI=1S/C22H21BrO/c23-13-2-1-3-14-24-15-19-10-9-18-8-7-16-5-4-6-17-11-12-20(19)22(18)21(16)17/h4-12H,1-3,13-15H2 |
InChIキー |
PPAHTSWRPNYGAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
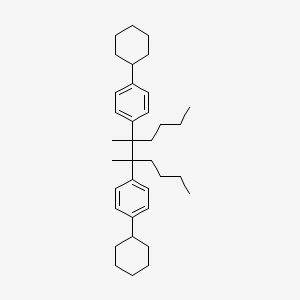
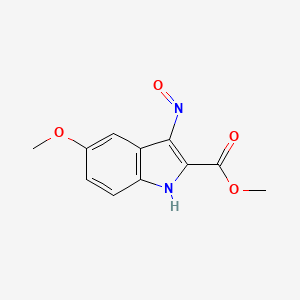
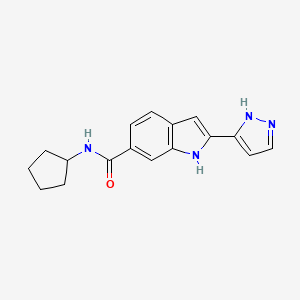

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
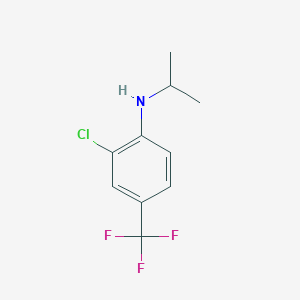
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
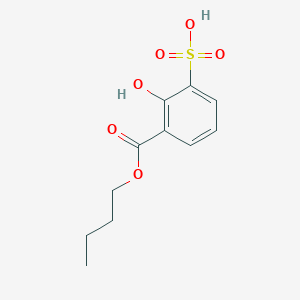
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
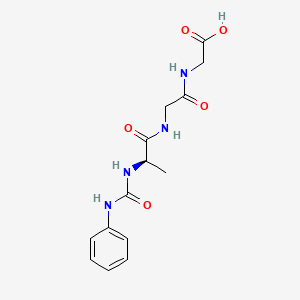
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
